Diisopropylcyanamide-D7
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Overview
Description
Diisopropylcyanamide-D7 is a stable isotope reagent identified by the CAS number 70266-46-5. It is chemically known as this compound and has a molecular formula of C₇D₁₄N₂ with a molecular weight of 140.29 g/mol . This compound is used in various analytical method developments, method validations, and quality control applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropylcyanamide-D7 can be synthesized through the reaction of disodium cyanamide with isopropyl halides under controlled conditions . The reaction typically involves the use of solvents such as tetrahydrofuran (THF) and requires a catalyst to facilitate the reaction. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring an inert atmosphere to avoid contamination .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The final product is then purified using techniques like distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Diisopropylcyanamide-D7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, reduction may yield amines, and substitution may yield various alkylated derivatives .
Scientific Research Applications
Diisopropylcyanamide-D7 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for method development and validation.
Biology: Employed in the study of metabolic pathways and enzyme kinetics due to its stable isotope labeling.
Medicine: Utilized in the development of pharmaceuticals and in drug metabolism studies.
Industry: Applied in the production of specialty chemicals and in quality control processes.
Mechanism of Action
The mechanism of action of Diisopropylcyanamide-D7 involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile, attacking electrophilic centers to form new bonds. In biological systems, it can be incorporated into metabolic pathways, allowing researchers to trace and study biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Diisopropylcyanamide: Similar in structure but lacks the deuterium labeling.
N,N-Diisopropylcyanamide: Another variant with slight structural differences.
Cyanamide: A simpler compound with a similar functional group.
Uniqueness
Diisopropylcyanamide-D7 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and research applications. The deuterium atoms provide distinct advantages in tracing and studying chemical and biological processes, offering insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
140.29 g/mol |
IUPAC Name |
bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)cyanamide |
InChI |
InChI=1S/C7H14N2/c1-6(2)9(5-8)7(3)4/h6-7H,1-4H3/i1D3,2D3,3D3,4D3,6D,7D |
InChI Key |
DGCUISYKMONQDH-MFVRGKIVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(C#N)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)N(C#N)C(C)C |
Origin of Product |
United States |
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